molecular formula C18H13F3N4S B287332 6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287332
M. Wt: 374.4 g/mol
InChI Key: FUSZWKCKEMSTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of triazolo-thiadiazoles and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. It has also been reported to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to inhibit the growth of tumor xenografts in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as an anti-tumor agent. It has been shown to exhibit anti-tumor activity against various cancer cell lines and tumor xenografts in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.

Future Directions

There are several future directions for the study of 6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anti-tumor agent and its mechanism of action. Another direction is to explore its potential as an anti-inflammatory agent and its effects on the immune system. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of this compound for potential clinical use.

Synthesis Methods

The synthesis of 6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 2-methylbenzylamine with 4-(trifluoromethyl)benzoyl isothiocyanate to form the intermediate compound, which is then reacted with 2-azido-1-(4-trifluoromethylphenyl)ethanone to obtain the final product. Another method involves the reaction of 2-methylbenzylamine with 4-(trifluoromethyl)phenyl isothiocyanate to form the intermediate compound, which is then reacted with 2-azido-1-(4-trifluoromethylphenyl)ethanone to obtain the final product.

Scientific Research Applications

6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicine and pharmacology. It has been reported to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

Product Name

6-(2-Methylbenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H13F3N4S

Molecular Weight

374.4 g/mol

IUPAC Name

6-[(2-methylphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4S/c1-11-4-2-3-5-13(11)10-15-24-25-16(22-23-17(25)26-15)12-6-8-14(9-7-12)18(19,20)21/h2-9H,10H2,1H3

InChI Key

FUSZWKCKEMSTGT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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